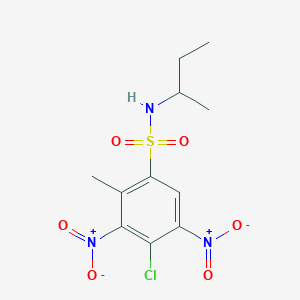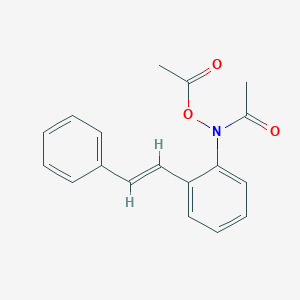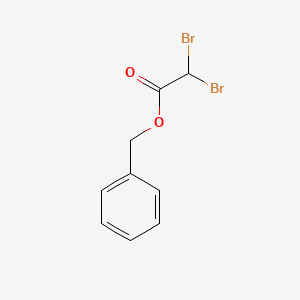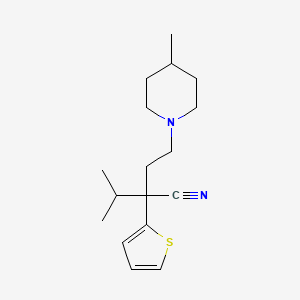![molecular formula C17H18O3 B14506840 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol CAS No. 64735-61-1](/img/structure/B14506840.png)
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol is a phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl and methoxy groups attached to an aromatic ring, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, the compound may interact with specific enzymes and receptors, modulating biological processes and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
- 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methoxybenzenesulfonate
- 2-methoxy-4-vinylphenol
Uniqueness
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
64735-61-1 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H18O3/c1-11-8-14(9-12(2)17(11)19)5-4-13-6-7-15(18)16(10-13)20-3/h4-10,18-19H,1-3H3 |
Clé InChI |
NJQKRVJNOSNZGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)




